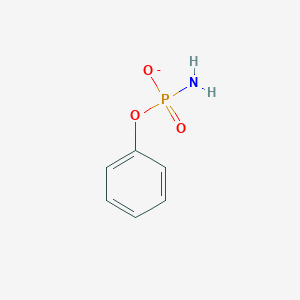

Amino(phenoxy)phosphinate

Description

Properties

CAS No. |

45951-59-5 |

|---|---|

Molecular Formula |

C6H7NO3P- |

Molecular Weight |

172.10 g/mol |

IUPAC Name |

amino(phenoxy)phosphinate |

InChI |

InChI=1S/C6H8NO3P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H3,7,8,9)/p-1 |

InChI Key |

AXBNYODFUODRIL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino(phenoxy)phosphinate typically involves the reaction of phenol with a suitable phosphorus-containing reagent, such as phosphorus trichloride, followed by the introduction of an amino group. One common method involves the following steps:

Reaction of Phenol with Phosphorus Trichloride: Phenol reacts with phosphorus trichloride to form phenoxyphosphorus dichloride.

Introduction of Amino Group: The phenoxyphosphorus dichloride is then treated with an amine, such as ammonia or an alkylamine, to introduce the amino group, resulting in the formation of amino(phenoxy)phosphinate.

Industrial Production Methods: Industrial production of amino(phenoxy)phosphinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Nucleophilic Addition Mechanisms

The phosphinate group in Amino(phenoxy)phosphinate participates in nucleophilic additions to imines or carbonyl compounds:

-

Pudovik Reaction : The >P(O)H moiety adds to the C=N bond of imines, forming α-aminophosphinates. This proceeds via an imine intermediate activated by Lewis acids (e.g., iodine) .

-

Kinetic Pathways : Density functional theory (DFT) studies suggest imine formation is rate-limiting, with subsequent phosphite addition being rapid .

Example Reaction Pathway

-

Imine Formation : Benzaldehyde + aniline → N-benzylideneaniline.

-

Phosphinate Addition : Imine + ethyl phenyl-H-phosphinate → α-aminobenzylphosphinate .

Solvent-Free and Green Chemistry Approaches

Modern synthetic protocols emphasize sustainability:

-

Solvent-Free Kabachnik–Fields Reactions : Triethyl phosphite, aldehydes, and amines condense under ultrasound irradiation, achieving 80–99% yields in seconds .

-

Microwave (MW) Assistance : MW irradiation reduces reaction times from hours to minutes (e.g., 1.5 hours at 100°C) .

Comparison of Methods

| Method | Time | Yield (%) | Energy Efficiency | Reference |

|---|---|---|---|---|

| Conventional Heating | 3–24 hours | 35–90 | Low | |

| MW Irradiation | 5–60 mins | 85–97 | High | |

| Ultrasound | 20 seconds | 99 | Moderate |

Derivatization and Functionalization

Amino(phenoxy)phosphinates serve as intermediates for further modifications:

Scientific Research Applications

Amino(phenoxy)phosphinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for proteases.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving protease activity.

Industry: Amino(phenoxy)phosphinate is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

Amino(phenoxy)phosphinate can be compared with other similar compounds, such as:

Phosphonic Acids: These compounds have a similar structure but with a direct carbon-phosphorus bond instead of a phosphorus-oxygen bond.

Phosphonates: These are esters of phosphonic acids and have different reactivity and applications.

Phosphine Oxides: These compounds have a phosphorus-oxygen double bond and are used in different chemical reactions.

Uniqueness: Amino(phenoxy)phosphinate is unique due to its combination of an amino group and a phenoxy group bonded to a phosphorus atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Comparison with Similar Compounds

α-Aminophosphonic Acids

Structural Differences :

- Amino(phenoxy)phosphinate: Contains a P–C bond with a phenoxy group and an amino substituent.

- α-Aminophosphonic Acids: Feature a P–O bond with a hydroxyl group and an amino group at the α-carbon.

β-Phosphonic and β-Phosphinic Acid Analogues

Structural Differences :

- β-Phosphonic Acids: Possess a P–O bond at the β-carbon relative to the amino group.

- β-Phosphinic Acids : Feature a P–C bond at the β-carbon.

Inhibitory Activity :

- β-Phosphonic and phosphinic acids inhibit Plasmodium falciparum aspartyl aminopeptidase (PfM18AAP) with IC50 values in the micromolar range. Amino(phenoxy)phosphinate’s phenoxy group may enhance binding affinity to aromatic enzyme pockets, though direct comparative data are lacking .

Phosphonate Esters

Structural Differences :

- Phosphonate Esters : Contain a P–O–R ester group.

- Amino(phenoxy)phosphinate: Replaces the ester oxygen with a phenoxy group.

Stability :

Phosphinic Acid Dipeptides

Structural Differences :

- Phosphinic Dipeptides : Incorporate a phosphinic moiety within a dipeptide backbone.

- Amino(phenoxy)phosphinate: Lacks peptide linkages but includes a phenoxy substituent.

Activity :

- Phosphinic dipeptides (e.g., compound 3 in ) inhibit PfM18AAP at nanomolar concentrations due to dual binding interactions. Amino(phenoxy)phosphinate’s non-peptidic structure may reduce proteolytic degradation, extending half-life .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Structural Feature | Hydrolytic Stability | Enzymatic Inhibition (IC50) | Primary Applications |

|---|---|---|---|---|

| Amino(phenoxy)phosphinate | P–C bond, phenoxy group | High | Not fully characterized | Drug design, enzyme inhibitors |

| α-Aminophosphonic Acids | P–O bond, α-amino group | Moderate | 10–100 µM | Herbicides, antibiotics |

| β-Phosphinic Acids | P–C bond at β-carbon | High | 1–10 µM | Antimalarial agents |

| Phosphonate Esters | P–O–R ester group | Low | Variable (1–50 µM) | Protease inhibitors |

| Phosphinic Dipeptides | Phosphinic moiety in dipeptide | Moderate | 0.1–1 µM | High-affinity enzyme inhibitors |

Q & A

Q. Key Methodological Steps :

- Use factorial design to test variables like solvent polarity and reaction time.

- Employ <sup>31</sup>P NMR to track intermediate formation and purity.

- Purify via recrystallization or column chromatography, verifying purity with HPLC-MS.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing Amino(phenoxy)phosphinate derivatives?

Structural elucidation requires a combination of:

- <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : To confirm substituent arrangement and phosphorus bonding environments.

- XRD (X-ray diffraction) : For crystallographic data on bond angles and steric effects.

- FT-IR : To identify functional groups like P=O and N-H stretches.

- HPLC-MS : For assessing purity and molecular weight.

For example, phosphinate coordination complexes often exhibit distinct <sup>31</sup>P chemical shifts (δ = 20–40 ppm) compared to phosphonates .

Basic: How can researchers assess the hydrolytic stability of Amino(phenoxy)phosphinate under physiological conditions?

Design stability studies using:

- pH-Varied Buffers : Test degradation kinetics in acidic (pH 2–4), neutral (pH 7.4), and alkaline (pH 9–11) media.

- LC-MS Monitoring : Quantify degradation products like phosphate and phenolic byproducts.

- Temperature Control : Use accelerated aging at 40–60°C to model long-term stability.

Refer to safety protocols for handling corrosive intermediates (e.g., phosphoric acid derivatives) .

Advanced: How does Amino(phenoxy)phosphinate participate in phosphonate/phosphinate metabolic pathways, and what analytical strategies are used to study this?

Metabolomic studies using pseudotargeted mass spectrometry have identified phosphinate derivatives in pathways like glutathione metabolism and amino acid biosynthesis. Key methods include:

- KEGG Pathway Enrichment Analysis : To map metabolites to pathways like "phosphonate and phosphinate metabolism," which show upregulated activity in disease models (e.g., intracranial aneurysms) .

- Cluster Analysis : Heatmaps and PCA (Principal Component Analysis) to differentiate metabolic profiles between experimental groups.

Advanced: What role does Amino(phenoxy)phosphinate play in coordination chemistry, and how can its ligand properties be exploited?

Amino(phenoxy)phosphinates act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu, Pd). Applications include:

- Catalysis : As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Material Science : In designing metal-organic frameworks (MOFs) for gas storage.

Methodological Tips : - Use cyclic voltammetry to study redox properties.

- Compare ligand efficiency with phosphine oxides using DFT calculations .

Advanced: How should researchers address contradictions in toxicity data between Amino(phenoxy)phosphinate and related organophosphorus compounds?

When extrapolating toxicity data from compound classes (e.g., organophosphates):

- Supplemental Literature Searches : Focus on child-health-specific terms and mechanistic studies (e.g., acetylcholinesterase inhibition).

- Weight-of-Evidence Approach : Compare in vitro (cell viability assays) and in vivo (rodent models) data, noting dose-response disparities.

- AOP (Adverse Outcome Pathway) Frameworks : Link molecular initiating events to apical outcomes .

Advanced: What frameworks guide the formulation of rigorous research questions for studying Amino(phenoxy)phosphinate?

Apply the PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.